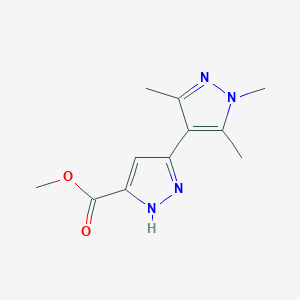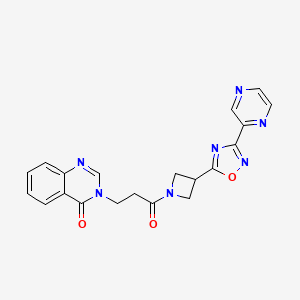![molecular formula C16H17Cl2N3O4S B2496668 2-(2,4-dichlorophenoxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide CAS No. 1189484-17-0](/img/structure/B2496668.png)
2-(2,4-dichlorophenoxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 2-(2,4-dichlorophenoxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide involves complex reaction sequences. For example, the synthesis of N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide highlights the stepwise reactions involving cyclization processes, as detailed by Salian et al. (2017), utilizing FT-IR, NMR, and LCMS for structural characterization (Salian, Narayana, & Sarojini, 2017).
Molecular Structure Analysis
The detailed molecular structure is crucial for understanding the chemical behavior of such compounds. The structure of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, as explored by Saravanan et al. (2016), provides insights into the orientation of chlorophenyl rings and their interaction within the crystal structure, emphasizing the importance of intermolecular interactions (Saravanan, Priya, Anand, Kabilan, & Selvanayagam, 2016).
Chemical Reactions and Properties
The chemical reactions leading to the formation of such compounds often involve acylation, cyclization, and alkylation, as demonstrated in various studies. The work by Chkirate et al. (2019) on pyrazole-acetamide derivatives underscores the role of hydrogen bonding in the self-assembly processes, which significantly impacts the compound's antioxidant activity (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are pivotal for the practical application of these compounds. Investigations like those by Xiao-lon (2015) offer detailed characterizations, including single-crystal X-ray diffraction, which provides valuable data on the compound's crystalline structure and stability (Xiao-lon, 2015).
Chemical Properties Analysis
The chemical properties, including reactivity and stability under various conditions, are essential for predicting the compound's behavior in different environments. Studies such as the synthesis and reactivity exploration by Khalil, Sayed, and Raslan (2012) demonstrate the compound's potential interactions and transformations, highlighting the versatile nature of its chemical properties (Khalil, Sayed, & Raslan, 2012).
Applications De Recherche Scientifique
Coordination Complexes and Antioxidant Activity
Research has explored novel coordination complexes constructed from pyrazole-acetamide derivatives, focusing on the self-assembly processes influenced by hydrogen bonding and their antioxidant activity. The study developed coordination complexes with significant antioxidant properties, highlighting the potential application of such compounds in medicinal chemistry and materials science (Chkirate et al., 2019).
Herbicidal Activity
Another area of research has investigated chloroacetamide derivatives' role as pre-emergent or early post-emergent herbicides, demonstrating their utility in agricultural applications to control annual grasses and broad-leaved weeds across various crops (Weisshaar & Böger, 1989).
Nonlinear Optical Properties
The nonlinear optical properties of organic crystals, including acetamide derivatives, have been studied to understand their potential in photonic devices like optical switches, modulators, and energy applications. This research underscores the importance of these compounds in advancing optical technology (Castro et al., 2017).
Enzyme Inhibition and Biological Screening
Several studies have synthesized and evaluated acetamide derivatives for their biological activities, including enzyme inhibition and antimicrobial effects. These compounds have been tested against various enzymes and microbial strains, showcasing their potential in developing new therapeutic agents (Rehman et al., 2013).
Antimicrobial Agents
Derivatives of antipyrine, including acetamides, have been synthesized and assessed for their antimicrobial activities, revealing promising biological activity against a range of microorganisms. This suggests their applicability in discovering new antimicrobial compounds (Aly et al., 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O4S/c1-10-6-15(21(20-10)12-4-5-26(23,24)9-12)19-16(22)8-25-14-3-2-11(17)7-13(14)18/h2-3,6-7,12H,4-5,8-9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBSEMQBJVQXCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,5-Trimethyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyrazole-4-sulfonamide](/img/structure/B2496586.png)


![4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidine-2(1H)-thione](/img/structure/B2496589.png)
![2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2496592.png)


![(E)-ethyl 2-(6-chloro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2496595.png)

![1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-propan-2-ylurea](/img/structure/B2496600.png)

![[2-(2,5-Dichlorophenoxy)ethyl]amine hydrochloride](/img/structure/B2496602.png)

![2-(2,4-dichlorophenoxy)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2496606.png)